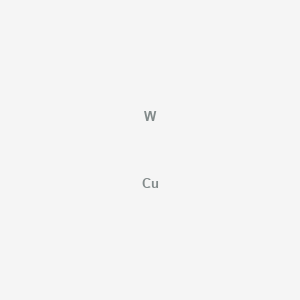
Copper;tungsten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper-tungsten, also known as tungsten-copper, is a composite material that combines the properties of copper and tungsten. As copper and tungsten are not mutually soluble, the material is composed of distinct particles of one metal dispersed in a matrix of the other. This unique microstructure makes copper-tungsten a metal matrix composite rather than a true alloy. The material is known for its heat resistance, ablation resistance, high thermal and electrical conductivity, and ease of machining .
Preparation Methods
Synthetic Routes and Reaction Conditions
The production of copper-tungsten composites begins with the preparation of pure copper and tungsten powders. These powders are mixed in a controlled environment to ensure uniform distribution of tungsten particles within the copper matrix. The mixed powders are then compacted into a solid shape using high-pressure die pressing or injection molding techniques. This step ensures that the powders are compressed to the desired density and shape without introducing any pores or voids .
Industrial Production Methods
After compaction, the copper-tungsten material is sintered in a controlled atmosphere to achieve full density and enhance mechanical properties. Sintering involves heating the material to a temperature below its melting point, allowing the particles to fuse together and form a solid structure. The sintered material can then be machined into the desired shape and size using traditional machining techniques such as turning, milling, and grinding. Heat treatment processes like annealing or tempering may be employed to further enhance the mechanical properties and stability of the material .
Chemical Reactions Analysis
Copper-tungsten undergoes various chemical reactions, including oxidation, reduction, and substitution. At elevated temperatures, tungsten reacts with oxygen to form tungsten trioxide (WO3). Tungsten can also react directly with fluorine at room temperature to form tungsten hexafluoride (WF6), a colorless gas . In ammoniacal leaching, both copper and tungsten dissolve simultaneously at pH >10, forming a tungsten-copper-ammine complex .
Scientific Research Applications
Copper-tungsten has a wide range of scientific research applications due to its unique properties:
Biology: Utilized in medical devices and implants due to its biocompatibility and resistance to corrosion.
Medicine: Employed in radiation shielding and as a material for surgical instruments.
Industry: Widely used in electric resistance welding, as electrical contacts, and as heat sinks in power semiconductor devices.
Mechanism of Action
The mechanism by which copper-tungsten exerts its effects is primarily due to the unique properties of its constituent metals. Tungsten particles increase the work function of the alloy, making the arc disperse better during electrical contact applications. The large tungsten particles help maintain the shape of the contact and delay the occurrence of fusion welding. Tungsten nanoparticles enhance the viscosity of the molten pool, reduce metal splashing, and hinder crack initiation and propagation .
Comparison with Similar Compounds
Copper-tungsten can be compared with other similar compounds such as copper-molybdenum alloy, AlSiC (aluminum silicon carbide), and Dymalloy. These materials also combine high thermal conductivity with low thermal expansion, making them suitable for similar applications. copper-tungsten is unique in its combination of high strength, excellent thermal and electrical conductivity, and resistance to wear and corrosion .
List of Similar Compounds
- Copper-molybdenum alloy
- AlSiC (aluminum silicon carbide)
- Dymalloy
Copper-tungsten stands out due to its superior mechanical properties and versatility in various applications, making it a highly sought-after material in multiple industries.
Properties
CAS No. |
64554-83-2 |
|---|---|
Molecular Formula |
CuW |
Molecular Weight |
247.39 g/mol |
IUPAC Name |
copper;tungsten |
InChI |
InChI=1S/Cu.W |
InChI Key |
SBYXRAKIOMOBFF-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















